molecular formula C11H15N3O3 B2616360 1-(3-Methoxy-4-nitrophenyl)piperazine CAS No. 121278-37-3

1-(3-Methoxy-4-nitrophenyl)piperazine

Cat. No. B2616360
M. Wt: 237.259
InChI Key: HPFKHBWFRKOXLW-UHFFFAOYSA-N
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Patent
US08093239B2

Procedure details

To 1-fluoro-2-methyl-5-(methyloxy)-4-nitrobenzene (Example 113, step B) (0.5 g, 2.7 mmol) in 25 mL of DMSO was added, 1-(methylsulfonyl)piperazine (0.53 g, 3.24 mmol), and K2CO3 (1.12 g, 8.1 mmol). The mixture was heated to 130° C. for 24 h. The mixture was poured into 500 mL of H2O, filter, washed with H2O, air dried for 15 min, dissolved in DCM, dried (MgSO4), filtered, and rotovaped down to give the title compound of step A (0.87 g, 2.64 mmol, 98%). 1H NMR (400 MHz, DMSO-d6) δ ppm 7.77 (s, 1H), 6.76 (s, 1H), 3.89 (s, 3H), 3.23-3.28 (m, 4H), 3.06-3.11 (m, 4H), 2.93 (s, 3H), 2.20 (s, 3H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.53 g
Type
reactant
Reaction Step Two
Name
Quantity
1.12 g
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
reactant
Reaction Step Four
Yield
98%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[C:7](F)[C:6](C)=[CH:5][C:4]=1[N+:11]([O-:13])=[O:12].CS([N:18]1[CH2:23][CH2:22][NH:21][CH2:20][CH2:19]1)(=O)=O.C([O-])([O-])=O.[K+].[K+].O>CS(C)=O>[CH3:1][O:2][C:3]1[CH:8]=[C:7]([N:18]2[CH2:23][CH2:22][NH:21][CH2:20][CH2:19]2)[CH:6]=[CH:5][C:4]=1[N+:11]([O-:13])=[O:12] |f:2.3.4|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
COC1=C(C=C(C(=C1)F)C)[N+](=O)[O-]
Name
Quantity
25 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0.53 g
Type
reactant
Smiles
CS(=O)(=O)N1CCNCC1
Step Three
Name
Quantity
1.12 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Four
Name
Quantity
500 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filter
WASH
Type
WASH
Details
washed with H2O, air
CUSTOM
Type
CUSTOM
Details
dried for 15 min
Duration
15 min
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1[N+](=O)[O-])N1CCNCC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.64 mmol
AMOUNT: MASS 0.87 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.